Bis(4-methoxyphenyl)chloromethane
Overview
Description
Bis(4-methoxyphenyl)chloromethane: is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a central chloromethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)chloromethane typically involves the reaction of 4-methoxybenzyl chloride with formaldehyde in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethane group. The general reaction scheme is as follows:
2C8H9OCl+CH2OZnCl2C8H9O-CH2−C8H9OCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)chloromethane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The chloromethane group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic substitution: Bis(4-methoxyphenyl)methanol.
Oxidation: Bis(4-methoxyphenyl)quinone.
Reduction: Bis(4-methoxyphenyl)methane.
Scientific Research Applications
Bis(4-methoxyphenyl)chloromethane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and resins with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Mechanism of Action
The mechanism by which bis(4-methoxyphenyl)chloromethane exerts its effects involves the interaction of its chloromethane group with nucleophiles, leading to the formation of various derivatives. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl)methane
- Bis(4-methoxyphenyl)quinone
- Bis(4-methoxyphenyl)hydroxylamine
Uniqueness
Bis(4-methoxyphenyl)chloromethane is unique due to the presence of both methoxy and chloromethane groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-[chloro-(4-methoxyphenyl)methyl]-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOMWGPGGXZCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443817 | |
Record name | bis(4-methoxyphenyl)chloromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7525-23-7 | |
Record name | bis(4-methoxyphenyl)chloromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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